molecular formula C22H36O5 B1671294 Enisoprost CAS No. 81026-63-3

Enisoprost

Número de catálogo B1671294
Número CAS: 81026-63-3
Peso molecular: 380.5 g/mol
Clave InChI: CIBHDGPIOICRGX-ZQCHCGQNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Enisoprost is a synthetic analogue of Prostaglandin E1 (PGE1) and was developed by Pfizer Inc . It has been used in trials studying the treatment of pulmonary arterial hypertension and frostbite . It is known to be metabolically unstable in plasma .


Synthesis Analysis

Enisoprost was synthesized as an analogue of PGE1 with the intention of blocking certain PG metabolic pathways . It has 16-hydroxy-16-methyl substituents in place of the 15-hydroxy group of natural PGE1 . This substitution blocked the metabolic pathway to the corresponding 13,14-dihydro-15-keto compound, normally found for the natural PG’s .


Molecular Structure Analysis

The molecular formula of Enisoprost is C22H36O5 . It has a double-bond stereo and 3 of 4 defined stereocentres . The average mass is 380.518 Da and the monoisotopic mass is 380.256287 Da .


Chemical Reactions Analysis

Enisoprost and its primary metabolite SC-36067 were expected to be rapidly and extensively metabolized in the organism, by analogy with naturally occurring PG’s . In the absence of a cholinesterase inhibitor, enisoprost was rapidly degraded to its carboxylic acid metabolite (SC-36067) .

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Properties

  • Synthesis Techniques : Enisoprost and its analogues have been synthesized using techniques such as cuprate chemistry, Wittig reaction, furan rearrangement, and homologation procedures. These methods aim to modify the chemical structure for specific pharmacological properties (Collins et al., 1987).

Gastrointestinal Applications

  • Gastric Antisecretory Effects : Enisoprost has been shown to significantly suppress histamine-stimulated acid and pepsin output, suggesting potential effectiveness in treating peptic ulcer disease (Howden et al., 1987).
  • Mucosal Protective Activity : Studies have investigated the mucosal protective activities of enisoprost and its analogues in rodent models of colonic inflammation, indicating potential utility in inflammatory bowel diseases (Fretland et al., 1992).

Immunosuppressive Properties

  • Modulation of Immune Response : Enisoprost has been found to inhibit the response of human peripheral blood mononuclear cells, potentially influencing immune function. This property could be relevant in contexts such as organ transplantation (Weir et al., 1991).

Applications in Organ Transplantation

  • Use in Liver Transplantation : Enisoprost was evaluated in a clinical trial for liver transplantation but did not show significant benefits on renal function or incidence of rejection (Ismail et al., 1995).
  • Renal Transplantation Trials : Similar studies in renal transplantation also did not find a significant effect of enisoprost on the incidence of acute rejection or renal function (Adams, 1992).

Miscellaneous Applications

  • Influence on Bacterial Translocation : Enisoprost has been shown to reduce bacterial translocation and modulate bacterial clearance in a dose-dependent manner, which could be relevant in the context of burn injuries and infection control (Gianotti et al., 1993).

Propiedades

IUPAC Name

methyl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h6-7,10,12,17-18,20,24,26H,4-5,8-9,11,13-16H2,1-3H3/b7-6-,12-10+/t17-,18-,20-,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBHDGPIOICRGX-ZQCHCGQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CC=CC1C(CC(=O)C1CCC=CCCC(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC/C=C\CCC(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201021627
Record name Enisoprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201021627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enisoprost

CAS RN

81026-63-3
Record name Enisoprost [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081026633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enisoprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201021627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENISOPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J85F4K48Q1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Enisoprost
Reactant of Route 2
Enisoprost
Reactant of Route 3
Enisoprost
Reactant of Route 4
Reactant of Route 4
Enisoprost
Reactant of Route 5
Enisoprost
Reactant of Route 6
Enisoprost

Citations

For This Compound
281
Citations
JH Dygos, JP Adamek, KA Babiak… - The Journal of …, 1991 - ACS Publications
… Further development work on the synthesis of enisoprost has … terminal acetylene 8b into protected enisoprost via a one-pot … process and resulted in a 71% isolatedyield of enisoprost 10. …
Number of citations: 46 pubs.acs.org
PW Collins, AF Gasiecki, WE Perkins… - Journal of medicinal …, 1989 - ACS Publications
… one-fourth as potent as enisoprost ininhibiting gastric acid secretion, while the … of enisoprost. The cyclobutyl compound had a longer durationof antisecretory action than enisoprost and …
Number of citations: 13 pubs.acs.org
MR WEIR, XUEW LI, D GoMoLKA, R PEPPLER… - …, 1991 - journals.lww.com
Metabolic derivatives of arachidonic acid such as prostaglandins and leukotrienes may alter immune responses. Enisoprost (ENO), a synthetic prostaglandin E analog, inhibited the …
Number of citations: 14 journals.lww.com
MB Adams - Transplantation, 1992 - journals.lww.com
… This study evaluated the effects of the PGE analogue, enisoprost (EP), in a multicenter (39 … Groups were placebo, enisoprost 50 ug poqid (EP-50 pg), and enisoprost 100 pg poqid …
Number of citations: 30 journals.lww.com
R Pollak, R Knight, MF Mozes, M Maddux… - American journal of …, 1992 - Elsevier
Cyclosporine (CYA) reduces the renal synthesis of prostaglandins of the E series (PGE). Analogue of PGE, have been shown to mitigate the vasoconstriction and abnormal renal …
Number of citations: 15 www.sciencedirect.com
PW Collins, SW Kramer… - Journal of medicinal …, 1987 - ACS Publications
… A 4-fluoro analogue of enisoprost was prepared and evaluated for gastric antisecretory and … as a gastric antisecretory and mucosal protective agent than enisoprost. Enisoprost,2 la, is a …
Number of citations: 25 pubs.acs.org
L Gianotti, JW Alexander, T Pyles, R Fukushima… - Circulatory …, 1993 - europepmc.org
The aim of this study was to investigate the ability of two prostaglandin E1 (PGE1) analogues, misoprostol and enisoprost, to alter bacterial translocation following burn injury. Balb/c …
Number of citations: 20 europepmc.org
PW Collins, AF Gasiecki, WE Perkins… - Journal of medicinal …, 1990 - ACS Publications
A series of 17 unsaturated cycloalky] and cycloalkenyl analogues of enisoprost was synthesized to investigate the effects of chain unsaturation on gastric antisecretory activity and …
Number of citations: 14 pubs.acs.org
T ISMAIL, R AYRES, P KIFF, P MCMASTER… - …, 1995 - journals.lww.com
… This study evaluates the effects of enisoprost (EP), a synthetic PGE methyl ester analog, in a single-center, prospective, randomized, double-blind, placebo-controlled, parallel group …
Number of citations: 13 journals.lww.com
PW Collins, RL Shone, WE Perkins… - Journal of medicinal …, 1992 - ACS Publications
Introduction In a previous paper2 we reported that incorporation of 17 unsaturated cycloalkyl and cycloalkenyl functionality into the chain of enisoprost 1 produced compounds with …
Number of citations: 6 pubs.acs.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.